Fluorescent red 631 reactive
Description
Fluorescent Red 631 Reactive is a high-performance fluorescent dye characterized by its broad emission spectrum (620–750 nm), making it suitable for applications requiring deep-red to near-infrared fluorescence . As an acid halide, it undergoes rapid acylation reactions with electron-rich substrates, enabling covalent modifications of biomolecules, polymers, and surfaces. Its planar molecular structure enhances π-π stacking interactions, maximizing light absorption and minimizing non-radiative decay, resulting in intense fluorescence output . The compound’s high solubility (13.7 mg/ml in aqueous solutions) and moderate toxicity profile (skin permeability log Kp = -7.14 cm/s) make it versatile for biological imaging, photon harvesting, and analytical chemistry .
Properties
Molecular Formula |
C40H48N3NaO11S2 |
|---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
sodium;(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C40H49N3O11S2.Na/c1-7-41(8-2)28-15-17-30-27(24-35(39(3,4)5)53-33(30)25-28)12-9-13-34-40(6,21-10-14-38(46)54-43-36(44)19-20-37(43)45)31-26-29(56(50,51)52)16-18-32(31)42(34)22-11-23-55(47,48)49;/h9,12-13,15-18,24-26H,7-8,10-11,14,19-23H2,1-6H3,(H-,47,48,49,50,51,52);/q;+1/p-1 |
InChI Key |
FLVFZXRJCNTEDK-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare a stock solution of Fluorescent red 631 reactive, dissolve 1 milligram of the label (N-hydroxysuccinimide ester) in 50 microliters of absolute, amine-free dimethylformamide (final concentration: approximately 25 nanomoles per microliter). Dissolve the desired amount of protein in bicarbonate buffer (pH 9.0, 50 millimolar), for example, 1 milligram of avidin in 200 microliters of buffer. Protein concentrations should typically be 2 milligrams per milliliter or higher. Transfer an appropriate volume of the label stock solution to the protein solution dropwise and under stirring. Due to the high reactivity of the N-hydroxysuccinimide ester, add an equimolar amount or up to a double excess of label to the protein to obtain a dye to protein ratio between 1 and 2. Higher molar excesses of the label can lead to overlabeling of the protein, causing a decrease in quantum yield of the conjugate .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the N-hydroxysuccinimide ester derivative, followed by purification and formulation processes to ensure high purity and stability. The compound is typically stored at -20°C to maintain its reactivity and fluorescence properties .
Chemical Reactions Analysis
Types of Reactions: Fluorescent red 631 reactive primarily undergoes substitution reactions, particularly nucleophilic substitution, where the N-hydroxysuccinimide ester reacts with amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide ester, amines, bicarbonate buffer (pH 9.0, 50 millimolar)
Conditions: Room temperature, stirring, pH 9.0
Major Products: The major product formed from the reaction of this compound with amines is a fluorescently labeled protein or molecule, which can be used for various analytical and imaging applications .
Scientific Research Applications
Fluorescent red 631 reactive is extensively used in scientific research due to its strong fluorescence and stability. Some of its applications include:
Chemistry: Used as a fluorescent label for detecting and quantifying various chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Mechanism of Action
Fluorescent red 631 reactive exerts its effects through its strong fluorescence properties. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, resulting in the covalent attachment of the fluorescent label to the target molecule. This allows for the visualization and quantification of the labeled molecule using fluorescence-based techniques .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of Fluorescent Red 631 Reactive and structurally or functionally analogous compounds:
Key Differentiators:
Emission Range: this compound covers a broader and longer-wavelength spectrum (620–750 nm) compared to Rhodamine B (570–620 nm) and dipyrrolylquinoxaline difluoroborates (630–680 nm), making it superior for deep-tissue imaging and minimizing autofluorescence .
Reactivity: Unlike non-reactive dipyrrolylquinoxaline compounds, Fluorescent Red 631’s acid halide group allows covalent conjugation to biomolecules, a critical feature absent in CAS 1761-61-1 (benzimidazole derivative) and CAS 3621-81-6 (chlorinated aryl) .
Solubility : With 13.7 mg/ml solubility, Fluorescent Red 631 outperforms most analogs (e.g., CAS 3621-81-6 at 0.0194 mg/ml), enabling direct use in aqueous systems without surfactants .
Toxicity : Fluorescent Red 631 exhibits moderate toxicity, whereas Rhodamine B derivatives pose higher mutagenic risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
